![molecular formula C25H27N5O3 B2811877 9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848208-17-3](/img/structure/B2811877.png)
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Purinediones : A study described the synthesis of various purinediones, including compounds similar to the one . These purinediones were synthesized using different methods, highlighting the versatility and adaptability of these compounds in chemical synthesis (Šimo et al., 1995).
Efficient Synthesis Techniques : Another research focused on the efficient synthesis of dihydropyrimidines, closely related to the compound of interest. This study emphasizes the importance of developing new methods for synthesizing complex molecules like purinediones (Carvalho et al., 2007).
Biological Activities and Applications
Anti-inflammatory Activity : Research has shown that substituted analogues of purine-diones exhibit anti-inflammatory activity. This finding is significant as it opens up potential therapeutic applications for these compounds in treating chronic inflammation (Kaminski et al., 1989).
Novel Synthesis Methods for Chromenopyrimidines : A study explored new methods for synthesizing chromenopyrimidines, highlighting the potential of purinediones in creating diverse pharmaceutical compounds with various biological activities (Osyanin et al., 2014).
Structural and Crystallographic Studies
Crystal Structure Analysis : Research on similar compounds, such as decahydroacridin-diones, has provided insights into the molecular and crystal structures of these types of molecules. This is crucial for understanding the chemical and physical properties of purinediones (Wang et al., 2011).
Molecular Modelling and Anticancer Activity : Studies have also focused on designing, synthesizing, and testing purine-diones for anticancer activity. This highlights the potential of these compounds in the development of new anticancer drugs (Hayallah, 2017).
Mechanism of Action
Target of Action
The primary targets of VU0606684-1 are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
VU0606684-1 interacts with its targets by inhibiting their activities . The compound displays potent inhibitory activity against rhDHFR, TS, and AICARFT . This inhibition disrupts the folate pathway, affecting the synthesis of DNA nucleotides .
Biochemical Pathways
The affected biochemical pathway is the folate pathway . This pathway is vital for the synthesis of DNA nucleotides and involves one-carbon transfer . By inhibiting key enzymes in this pathway, VU0606684-1 disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that nonclassical antifolates, such as vu0606684-1, are generally more lipophilic and enter cells through passive diffusion . This property may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The molecular and cellular effects of VU0606684-1’s action include the induction of S-phase arrest and apoptosis in cells . Specifically, studies have shown that HL-60 cells treated with a similar compound displayed these effects . The induction of apoptosis was confirmed to be acting through a lysosome-nonmitochondrial pathway .
properties
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-27-22-21(23(31)30(25(27)32)14-7-11-18-9-4-3-5-10-18)29-16-8-15-28(24(29)26-22)19-12-6-13-20(17-19)33-2/h3-6,9-10,12-13,17H,7-8,11,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWNMQLNTZFORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.